molecular formula C19H22N2O3 B2697808 2-(benzylamino)-3-[(2-ethylphenyl)carbamoyl]propanoic Acid CAS No. 1026106-67-1

2-(benzylamino)-3-[(2-ethylphenyl)carbamoyl]propanoic Acid

Cat. No.: B2697808
CAS No.: 1026106-67-1
M. Wt: 326.396
InChI Key: GUOSOPFOVFOUAQ-UHFFFAOYSA-N
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Description

2-(benzylamino)-3-[(2-ethylphenyl)carbamoyl]propanoic Acid is an organic compound that features a benzylamino group and a carbamoyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylamino)-3-[(2-ethylphenyl)carbamoyl]propanoic Acid typically involves the following steps:

    Formation of the Benzylamino Group: This can be achieved by reacting benzylamine with a suitable precursor, such as an ester or an acid chloride.

    Introduction of the Carbamoyl Group: The carbamoyl group can be introduced by reacting the intermediate with an isocyanate or a carbamoyl chloride.

    Formation of the Propanoic Acid Backbone:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(benzylamino)-3-[(2-ethylphenyl)carbamoyl]propanoic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzylamino derivatives.

Scientific Research Applications

2-(benzylamino)-3-[(2-ethylphenyl)carbamoyl]propanoic Acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: The compound can be used in the development of new materials with specific properties.

    Biological Studies: It can be used to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 2-(benzylamino)-3-[(2-ethylphenyl)carbamoyl]propanoic Acid involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes or receptors, while the carbamoyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylamino)-3-[(2-methylphenyl)carbamoyl]propanoic Acid
  • 2-(benzylamino)-3-[(2-phenyl)carbamoyl]propanoic Acid

Uniqueness

2-(benzylamino)-3-[(2-ethylphenyl)carbamoyl]propanoic Acid is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets compared to its analogs.

Properties

IUPAC Name

2-(benzylamino)-4-(2-ethylanilino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-2-15-10-6-7-11-16(15)21-18(22)12-17(19(23)24)20-13-14-8-4-3-5-9-14/h3-11,17,20H,2,12-13H2,1H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOSOPFOVFOUAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CC(C(=O)O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677926
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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